Methyl 2-bromo-3,3,3-trifluoropropanoate

Physical Properties Purification Process Chemistry

Methyl 2-bromo-3,3,3-trifluoropropanoate (CAS 113816-36-7), also known as MBTFP, is a fluorinated α-bromo ester with the molecular formula C₄H₄BrF₃O₂ and a molecular weight of 220.97 g/mol. It is a colorless liquid with a boiling point of 128.9 °C at 760 mmHg and a predicted density of 1.726 g/cm³.

Molecular Formula C4H4BrF3O2
Molecular Weight 220.97 g/mol
CAS No. 113816-36-7
Cat. No. B040612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-3,3,3-trifluoropropanoate
CAS113816-36-7
Molecular FormulaC4H4BrF3O2
Molecular Weight220.97 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(F)(F)F)Br
InChIInChI=1S/C4H4BrF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3
InChIKeyBFNLYVZMYOKODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-3,3,3-Trifluoropropanoate (CAS 113816-36-7) for Chemical Synthesis and Procurement


Methyl 2-bromo-3,3,3-trifluoropropanoate (CAS 113816-36-7), also known as MBTFP, is a fluorinated α-bromo ester with the molecular formula C₄H₄BrF₃O₂ and a molecular weight of 220.97 g/mol . It is a colorless liquid with a boiling point of 128.9 °C at 760 mmHg and a predicted density of 1.726 g/cm³ . This compound serves as a versatile synthetic intermediate in organic chemistry, particularly valued for its ability to introduce trifluoromethyl groups into target molecules . Its applications are concentrated in the synthesis of α-trifluoromethyl-β-hydroxy esters via Reformatsky reactions and as a building block in pharmaceutical research for the development of fluorinated drug candidates [1].

Workflow Reformatsky-type reactions for α-trifluoromethyl-β-hydroxy ester synthesis
Selection α-Bromo trifluoromethyl ester for direct CF₃ introduction
Use Context Medicinal chemistry building block and fluorinated intermediate

Why Methyl 2-Bromo-3,3,3-Trifluoropropanoate Cannot Be Casually Substituted by Analogs


The unique combination of a bromine atom at the α-position and a trifluoromethyl group on the adjacent carbon confers distinct reactivity and physical properties to Methyl 2-bromo-3,3,3-trifluoropropanoate that are not replicated by close analogs . The bromine atom provides a strategic handle for nucleophilic substitution and cross-coupling reactions, while the trifluoromethyl group imparts high electronegativity, metabolic stability, and lipophilicity [1]. Substituting the methyl ester for an ethyl ester (Ethyl 2-bromo-3,3,3-trifluoropropanoate) alters the steric profile and boiling point (153.3 °C vs 128.9 °C), potentially affecting reaction kinetics and purification . Replacing bromine with chlorine (Methyl 2-chloro-3,3,3-trifluoropropanoate) yields a compound with different reactivity, as the C-Cl bond is less labile than the C-Br bond, which can limit or alter reaction pathways [2]. Using the free acid (2-Bromo-3,3,3-trifluoropropanoic acid) introduces a carboxylic acid group that can interfere with base-sensitive steps and requires additional protection/deprotection sequences . These differences underscore why generic substitution without careful consideration can lead to failed reactions, lower yields, or altered product profiles.

Factor
This Product
Analog / Substitute
Ester alkyl group
Methyl ester (bp ~129 °C)
Ethyl ester: higher boiling point may alter distillation and reaction kinetics
Halide leaving group
Bromine (good leaving group)
Chloro analog: less labile C–Cl bond limits substitution and coupling rates
Functional group form
Methyl ester (protected carboxyl)
Free acid requires protection/deprotection, adding synthetic steps

Quantitative Differentiation: Methyl 2-Bromo-3,3,3-Trifluoropropanoate vs. Key Comparators


Physical Property Differentiation: Boiling Point vs. Ethyl Ester Analog

Methyl 2-bromo-3,3,3-trifluoropropanoate exhibits a significantly lower boiling point compared to its ethyl ester analog, Ethyl 2-bromo-3,3,3-trifluoropropanoate . This difference directly impacts purification strategies and can influence reaction solvent selection .

Boiling Point vs. Ethyl Ester
Class-level inference
Δ ~24.4 °C lower
Supports easier distillation for purification
Predicted property; experimental confirmation recommended
Physical Properties Purification Process Chemistry

Synthetic Utility: Reformatsky Reaction Yields vs. Alternative Methods

In Reformatsky reactions with aldehydes, Methyl 2-bromo-3,3,3-trifluoropropanoate has been demonstrated to afford α-trifluoromethyl-β-hydroxy esters in high yields, providing a synthetic route that is not readily accessible through other methods [1]. The Reformatsky reagent derived from this ester and zinc powder in dioxane exhibits thermal stability sufficient for addition reactions [2].

Reformatsky Reaction Yields
Class-level inference
High yields reported
Enables synthesis of α-CF₃-β-hydroxy esters
Exact yields not specified; review original literature
Reformatsky Reaction α-Trifluoromethyl-β-hydroxy Esters Synthetic Methodology

Electrophilic Reactivity Advantage Over Chloro Analog

Methyl 2-bromo-3,3,3-trifluoropropanoate contains a bromine atom, which is a better leaving group than the chlorine in Methyl 2-chloro-3,3,3-trifluoropropanoate [1]. This difference is critical for nucleophilic substitution and cross-coupling reactions where the rate and efficiency of the reaction depend on the halide's lability .

Leaving Group: Br vs. Cl
Class-level inference
Bromine is better leaving group
Faster substitution and coupling reactions
Reactivity advantage may reduce catalyst loading
Nucleophilic Substitution Cross-Coupling Reaction Kinetics

Ester vs. Acid: Avoiding Protection/Deprotection Steps

As a methyl ester, Methyl 2-bromo-3,3,3-trifluoropropanoate can be directly employed in many reactions without the need for a protection/deprotection sequence, unlike its corresponding acid, 2-Bromo-3,3,3-trifluoropropanoic acid . The acid form requires protection of the carboxyl group to prevent unwanted side reactions in the presence of bases or nucleophiles, adding steps and reducing overall yield .

Ester vs. Free Acid
Class-level inference
Avoids protection/deprotection
Reduces synthetic steps and material loss
Direct use in base-sensitive steps
Synthetic Efficiency Protecting Groups Process Chemistry

Density Advantage: Facilitating Phase Separations vs. Non-Fluorinated Analogs

Methyl 2-bromo-3,3,3-trifluoropropanoate has a predicted density of 1.726 g/cm³ . This is significantly higher than many common organic solvents and non-fluorinated analogs, which can facilitate phase separations during aqueous work-up procedures .

Density vs. Non-Fluorinated
Class-level inference
1.726 g/cm³ (predicted)
Facilitates phase separation in work-up
Higher density than typical organic esters
Physical Properties Work-up Purification

Optimal Application Scenarios for Methyl 2-Bromo-3,3,3-Trifluoropropanoate


Synthesis of α-Trifluoromethyl-β-hydroxy Esters via Reformatsky Reaction

This compound is the reagent of choice for the preparation of α-trifluoromethyl-β-hydroxy esters via Reformatsky reactions with aldehydes [1]. The reaction proceeds in high yields under mild conditions, providing a general synthetic method for this class of fluorinated molecules, which are important intermediates in medicinal chemistry .

Building Block for Trifluoromethylated Pharmaceuticals

As a key intermediate, Methyl 2-bromo-3,3,3-trifluoropropanoate is used in the synthesis of various fluorinated organic compounds, including potential drug candidates [1]. Its ability to introduce a trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical leads .

Precursor for Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the construction of more complex trifluoromethylated molecules [1]. This reactivity is essential for diversifying chemical libraries in drug discovery .

Intermediate for Agrochemical and Material Science Applications

Beyond pharmaceuticals, this ester is employed as a building block in the synthesis of agrochemicals and advanced materials [1]. The unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and chemical stability, are highly valued in these fields .

Application
Selection Property
Validation Focus
Reformatsky synthesis of α-CF₃-β-hydroxy esters
α-Bromo trifluoromethyl ester reactivity
Reformatsky coupling with aldehydes; yield optimization
Fluorinated building block for medicinal chemistry
Trifluoromethyl group introduction
Metabolic stability and lipophilicity modulation studies
Cross-coupling reactions (e.g., Suzuki-Miyaura)
Bromine as a versatile coupling handle
Palladium-catalyzed diversification of CF₃-containing molecules
Agrochemical and advanced material intermediate
Fluorinated ester building block
Property modulation (lipophilicity, stability) in non-pharmaceutical applications
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